molecular formula C12H19ClN2O2S2 B6633993 N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide

Cat. No. B6633993
M. Wt: 322.9 g/mol
InChI Key: NKAYQJIUCYUBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide, also known as ACC-1, is a chemical compound with potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, ACC-1 has been found to have other potential applications in scientific research.

Mechanism of Action

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide works by binding to a specific site on the SUR1 subunit of ATP-sensitive potassium channels. This binding causes the channel to close, leading to depolarization of the cell membrane and subsequent release of insulin. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. In the pancreas, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide stimulates the release of insulin by closing ATP-sensitive potassium channels. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide modulates the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in lab experiments is its specificity for the SUR1 subunit of ATP-sensitive potassium channels. This specificity allows for accurate measurement of channel activity and modulation. However, one limitation of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. One area of interest is the potential use of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more specific and potent N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide analogues for use in scientific research. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the brain and pancreas.

Synthesis Methods

The synthesis of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is a complex process that involves several steps. The first step is the synthesis of 5-chloro-4-methylthiophene-2-sulfonamide, which is then reacted with 2-amino-1-cyclopentylethanol to form N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. The final product is then purified using various chromatography techniques.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide can modulate the activity of ion channels in the brain, which are essential for neuronal communication. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2S2/c1-8-6-11(18-12(8)13)19(16,17)15-10(7-14)9-4-2-3-5-9/h6,9-10,15H,2-5,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAYQJIUCYUBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC(CN)C2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.